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Methyl lysinate - 687-64-9

Methyl lysinate

Catalog Number: EVT-401810
CAS Number: 687-64-9
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl L-lysinate is the L-lysyl ester formed by conjugating L-lysine with methanol.

β-Hydroxy-α-amino-γ-lactams

Compound Description: β-Hydroxy-α-amino-γ-lactams are a class of cyclic amides that have been investigated for their ability to induce β-turn conformations within peptides []. These compounds are structurally similar to the Freidinger-Veber lactams and have a hydroxyl group at the β-position.

N-(Fmoc)oxiranylglycine

Compound Description: N-(Fmoc)oxiranylglycine is a derivative of glycine, an amino acid, and is used as a building block in peptide synthesis []. The Fmoc group is a protecting group commonly used in peptide chemistry.

N-Benzoylamino Acids

Compound Description: N-Benzoylamino acids are derivatives of amino acids where the amino group is protected with a benzoyl group []. This protection is common in peptide synthesis to control reactivity.

Methyl Nε-Benzyloxycarbonyl-L-lysinate

Compound Description: Methyl Nε-benzyloxycarbonyl-L-lysinate is a protected form of lysine where the carboxyl group is esterified with methanol and the side chain amine is protected with a benzyloxycarbonyl (Cbz) group []. This compound is a common building block in peptide synthesis.

Overview

Methyl lysinate, specifically N-methyl-L-lysine, is a derivative of the amino acid lysine where a methyl group is attached to the nitrogen atom of the amino group. This compound plays a significant role in various biological processes, particularly in protein modifications such as methylation. Methylation of lysine residues in proteins is crucial for regulating gene expression and protein function, making it an important focus in biochemical research.

Source and Classification

Methyl lysinate can be derived from natural sources, particularly through enzymatic processes involving lysine methyltransferases that add methyl groups to lysine residues in proteins. It is classified as an amino acid derivative and falls under the category of post-translational modifications. Methylated lysines are commonly found in histones, which are proteins that package and order DNA into structural units.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-L-lysine can be achieved through several methods:

  1. Alkylation Reactions: One common method involves the alkylation of L-lysine or its derivatives using methylating agents such as dimethyl sulfate or iodomethane. This process typically requires the use of a base to deprotonate the amino group of lysine, facilitating the nucleophilic attack on the methylating agent.
  2. Boc Protection Strategy: A more sophisticated approach involves protecting the amino groups using tert-butyloxycarbonyl (Boc) groups. In this method, L-lysine methyl ester hydrochloride is treated with Boc anhydride under basic conditions to selectively protect one amino group while allowing for subsequent reactions at the other amino group .
  3. Mass Spectrometry Characterization: After synthesis, products are often characterized by mass spectrometry to confirm the incorporation of methyl groups and assess purity .
Molecular Structure Analysis

Structure and Data

N-methyl-L-lysine has a molecular formula of C7_7H16_{16}N2_2O, with a molar mass of approximately 144.21 g/mol. The structure consists of a central carbon atom bonded to an amino group (NH2_2), a carboxyl group (COOH), and a side chain that includes a methyl group attached to one of the nitrogen atoms.

The structural representation can be summarized as follows:

  • Amino Group: -NH2_2
  • Methyl Group: -CH3_3 attached to nitrogen
  • Carboxyl Group: -COOH

This configuration allows for various interactions within proteins, influencing their conformation and function.

Chemical Reactions Analysis

Reactions and Technical Details

Methyl lysinate participates in various chemical reactions, primarily involving further modifications or interactions with other biomolecules:

  1. Methylation Reactions: It can act as a substrate for further methylation by methyltransferases, leading to di- or trimethylated derivatives. These modifications are crucial for regulating protein interactions and functions.
  2. Peptide Synthesis: Methyl lysinate can be incorporated into peptides using solid-phase peptide synthesis techniques, where it serves as a building block for creating modified peptides resistant to proteolytic cleavage .
  3. Reactivity with Electrophiles: The presence of the free amino group allows N-methyl-L-lysine to react with electrophiles in various biochemical assays, contributing to studies on enzyme activity and protein interactions.
Mechanism of Action

Process and Data

The mechanism by which N-methyl-L-lysine exerts its effects primarily revolves around its role in histone modification:

  1. Histone Methylation: Methylation at specific lysine residues on histones alters chromatin structure, influencing gene expression by either promoting or repressing transcription depending on the specific context of the modification .
  2. Enzymatic Regulation: The addition or removal of methyl groups is catalyzed by specific enzymes known as histone methyltransferases and demethylases. This dynamic process allows cells to respond to internal and external signals by modulating gene expression profiles .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyl-L-lysine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino and carboxyl groups.
  • Melting Point: The melting point is typically around 200 °C, although this may vary based on purity.
  • pH Stability: The compound is stable across a range of pH levels but may undergo hydrolysis under extreme acidic or basic conditions.

These properties make N-methyl-L-lysine suitable for various applications in biochemical research.

Applications

Scientific Uses

N-methyl-L-lysine has several important applications in scientific research:

  1. Biochemical Studies: It serves as a key component in studies focused on post-translational modifications, particularly in understanding histone modifications and their impact on gene regulation.
  2. Peptide Synthesis: The compound is utilized in synthesizing modified peptides that are resistant to proteolysis, aiding in drug development and protein engineering .
  3. Mass Spectrometry Analysis: It plays a crucial role in mass spectrometry-based proteomics for identifying and quantifying methylated lysines within complex biological samples .
Biosynthetic Pathways & Enzymatic Regulation of Lysine Methylation

Role of Lysine Methyltransferases (KMTs) in Methyl Lysinate Metabolism

Lysine methyltransferases (KMTs) are the primary enzymatic architects of methyl lysinate formation, catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to specific ε-amino groups of lysine residues in target proteins. This reaction yields methylated lysine products (mono-, di-, or trimethyllysine) and S-adenosylhomocysteine (SAH) as a byproduct [3] [9]. KMTs exhibit remarkable functional diversity, operating across nuclear (histone) and non-nuclear (metabolic enzyme) substrates. For example:

  • Histone Modifiers: SET-domain KMTs (e.g., EZH2, SETD2) deposit methyl marks on histone H3 (H3K4, H3K27, H3K36) to regulate chromatin architecture and gene transcription [2] [7].
  • Metabolic Regulators: Mitochondrial-localized KMT9 monomethylates dihydrolipoamide transacetylase (DLAT) at K596 in prostate cancer cells, activating the pyruvate dehydrogenase complex (PDC) to drive acetyl-CoA production and lipogenesis [10].

KMT activity is tightly regulated through:

  • Feedback Inhibition: Lysine biosynthetic enzymes (e.g., aspartokinase in the DAP pathway) are allosterically inhibited by end-product lysine, limiting substrate availability for methylation [1] [5].
  • Compartmentalization: KMT9α requires mitochondrial targeting for DLAT methylation, while nuclear localization directs histone H4K12 methylation [10].

Table 1: Key KMT Families and Their Biological Roles

KMT FamilyCatalytic DomainRepresentative EnzymePrimary SubstrateFunctional Outcome
SET-domainSETEZH2 (KMT6A)H3K27Transcriptional repression
SET-domainSETSETD2 (KMT3A)H3K36DNA repair, splicing
Non-SETDOT1DOT1LH3K79Transcriptional activation
Non-SET7BSKMT9α/βDLAT (K596), H4K12PDC activation, lipogenesis

Substrate Specificity and Catalytic Mechanisms of KMTs

KMTs achieve precise substrate selection through a combination of sequence motifs, structural scaffolds, and cofactor interactions:

  • Sequence Recognition: KMTs bind short linear motifs (SLiMs) on substrates. For instance:
  • SET7/9 targets a ([KR]-[STA]-K) motif in histone H3 (H3K4) and non-histone proteins like p53 [3] [4].
  • KMT9 recognizes a degenerate motif around DLAT K596, with mutation (K596R) abolishing methylation and PDC activity [10].

  • Catalytic Machinery:

  • SET-domain KMTs: Utilize a conserved SET domain forming a narrow substrate channel. The lysine ε-amino group attacks the methylsulfonium group of SAM in an S~N~2 nucleophilic substitution. A tyrosine residue (e.g., Y335 in SET7/9) acts as a general base to deprotonate lysine [4].
  • Non-SET KMTs: DOT1L and KMT9 use alternative folds (e.g., 7β-strand for KMT9). KMT9’s active site asparagine (N122) positions SAM and stabilizes the transition state [10] [17].

  • Processivity: Most KMTs are distributive (release substrate after each methylation). Exceptions include Dim5 (H3K9 trimethylase), which remains bound during successive methyl transfers [4].

Regulation by Somatic Mutations: Cancer-associated mutations in SETD2 (R1625C) and EZH2 (Y641F) alter substrate binding or SAM affinity, driving aberrant methylation patterns [4].

Cross-Regulation Between Methylation and Other Post-Translational Modifications

Methyl lysinate exists within a dynamic network of PTM crosstalk that modulates its stability, recognition, and functional outcomes:

  • Histone Code Interplay:
  • Phosphorylation-Methylation Antagonism: Phosphorylation of histone H3 at serine 10 (H3S10ph) sterically blocks binding of the repressive KMT SUV39H1 to H3K9, preventing methylation [2] [7]. Conversely, H3K9me3 recruits HP1 to suppress nearby phosphorylation.
  • Acetylation-Methylation Competition: Acetylation of H3K14 neutralizes the positive charge, inhibiting KMT binding (e.g., G9a at H3K9). Demethylation by KDM1A often precedes acetylation by HATs [3] [9].

  • Metabolic Sensor Mechanisms:

  • SAM Availability: Cellular SAM pools, influenced by glucose/methionine flux, directly regulate KMT activity. Low SAM in nutrient stress reduces H3K4me3, silencing growth genes [9] [10].
  • α-Ketoglutarate (α-KG): This TCA cycle intermediate is a cofactor for JmjC KDMs. Elevated α-KG (e.g., in hypoxia) promotes demethylation of HIF-target genes [6] [9].

  • Non-Histone Coordination:

  • p53 Regulation: SET7/9-mediated monomethylation of p53 at K372 enhances stability by blocking ubiquitination. Subsequent acetylation at K373/K382 further activates p53 [3].
  • PDC Control: DLAT methylation by KMT9 synergizes with phosphorylation (PDK-mediated PDHA1 inhibition) and O-GlcNAcylation to fine-tune acetyl-CoA flux [10].

Table 2: PTM Crosstalk Nodes Involving Methyl Lysinate

Primary PTMModifying EnzymeAntagonistic PTMModifying EnzymeFunctional Outcome
H3K9me3SUV39H1H3S10phAurora BChromatin relaxation during mitosis
H3K4me3SET1AH3K14acp300/CBPTranscriptional activation
DLAT K596me1KMT9DLAT S291phUnknown kinaseReduced PDC activity
p53 K372me1SET7/9p53 K373acp300p53 stabilization & activation

Properties

CAS Number

687-64-9

Product Name

Methyl lysinate

IUPAC Name

methyl (2S)-2,6-diaminohexanoate

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1

InChI Key

KPNBUPJZFJCCIQ-LURJTMIESA-N

SMILES

COC(=O)C(CCCCN)N

Synonyms

L-lysine methyl ester

Canonical SMILES

COC(=O)C(CCCCN)N

Isomeric SMILES

COC(=O)[C@H](CCCCN)N

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